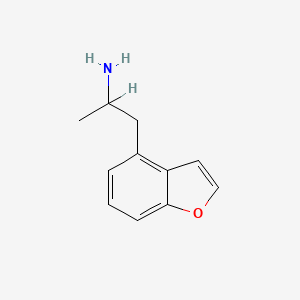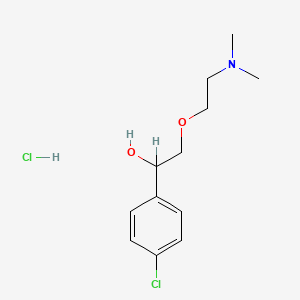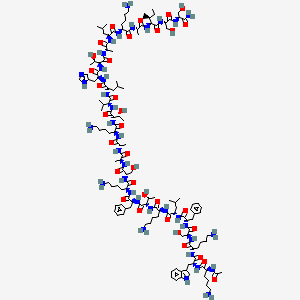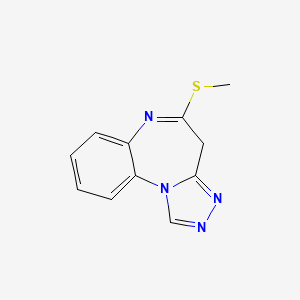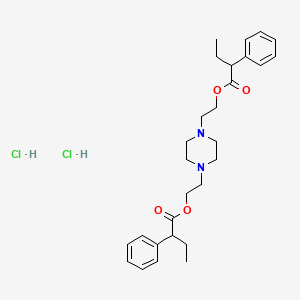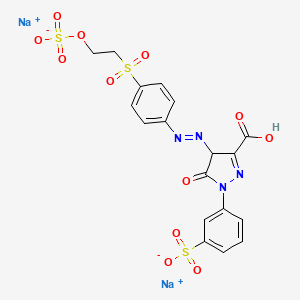
Disodium hydrogen 4,5-dihydro-5-oxo-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-1-(3-sulphonatophenyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 281-777-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 281-777-5 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction temperatures to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of EINECS 281-777-5 is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The reaction conditions are carefully controlled to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 281-777-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 281-777-5 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products: The major products formed from the reactions of EINECS 281-777-5 depend on the specific reagents and conditions used. These products are often intermediates in the synthesis of more complex compounds.
Wissenschaftliche Forschungsanwendungen
EINECS 281-777-5 has a wide range of applications in scientific research. It is used in chemistry for the synthesis of new compounds and in biology for studying biochemical pathways. In medicine, it is investigated for its potential therapeutic effects. Additionally, the compound is utilized in various industrial processes, including the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of EINECS 281-777-5 involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
EINECS 281-777-5 is compared with other similar compounds to highlight its unique properties. Similar compounds include those listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and the European List of Notified Chemical Substances (ELINCS). These comparisons help in understanding the advantages and limitations of EINECS 281-777-5 in various applications .
Conclusion
EINECS 281-777-5 is a versatile compound with significant applications in scientific research and industry. Its unique properties and wide range of reactions make it a valuable tool for researchers and industrial chemists. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for leveraging its full potential.
Eigenschaften
CAS-Nummer |
84030-06-8 |
|---|---|
Molekularformel |
C18H14N4Na2O12S3 |
Molekulargewicht |
620.5 g/mol |
IUPAC-Name |
disodium;3-[3-carboxy-5-oxo-4-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C18H16N4O12S3.2Na/c23-17-15(16(18(24)25)21-22(17)12-2-1-3-14(10-12)36(28,29)30)20-19-11-4-6-13(7-5-11)35(26,27)9-8-34-37(31,32)33;;/h1-7,10,15H,8-9H2,(H,24,25)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI-Schlüssel |
TXOUIJIHIWFYOF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N2C(=O)C(C(=N2)C(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


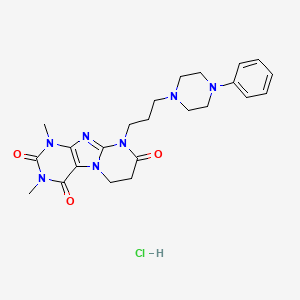
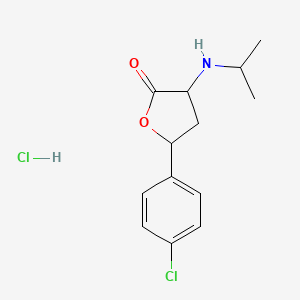
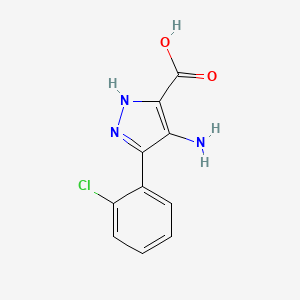


![N,N-diethyl-2-[[(1R,3R,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12726998.png)
